molecular formula C16H15N3O3S3 B2582335 (2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 1005998-65-1

(2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2582335
CAS No.: 1005998-65-1
M. Wt: 393.49
InChI Key: PNLZOGKUFKPHEZ-VMPITWQZSA-N
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Description

The compound (2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a complex organic molecule that features a benzothiazole ring, a thiophene ring, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate base.

    Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via sulfonation, followed by methylation using dimethyl sulfate.

    Formation of Prop-2-enamide Group: The prop-2-enamide group is formed through a condensation reaction involving an appropriate aldehyde and amine.

    Coupling with Thiophene Ring: The final step involves coupling the benzothiazole derivative with a thiophene derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Materials Science: The compound can be used in the development of organic semiconductors or photovoltaic materials.

    Biological Studies: It is used in research to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function, while the thiophene ring can interact with proteins, affecting their activity. The dimethylsulfamoyl group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-naphthyloxy)acetamide
  • N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide

Uniqueness

(2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide: is unique due to the presence of the prop-2-enamide group, which provides additional sites for chemical modification and enhances its reactivity compared to similar compounds.

Properties

IUPAC Name

(E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S3/c1-19(2)25(21,22)12-6-7-13-14(10-12)24-16(17-13)18-15(20)8-5-11-4-3-9-23-11/h3-10H,1-2H3,(H,17,18,20)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLZOGKUFKPHEZ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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